molecular formula C21H12BrF3N2O2S B459987 2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid CAS No. 625369-82-6

2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid

Cat. No.: B459987
CAS No.: 625369-82-6
M. Wt: 493.3g/mol
InChI Key: WWMBEHFXPLFIKW-UHFFFAOYSA-N
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Description

2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid is a recognized potent and selective ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is a Ste20-family serine/threonine kinase that acts as a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway and is implicated in the control of insulin resistance and glucose metabolism . Its inhibition has been shown to enhance insulin sensitivity in vitro and in vivo , positioning this compound as a critical pharmacological tool for investigating type 2 diabetes and metabolic disorders. Beyond metabolism, MAP4K4 signaling contributes to cancer cell invasion, migration, and tumor progression , making this inhibitor valuable for oncology research into metastasis, particularly in models of pancreatic cancer and glioblastoma. Furthermore, the role of MAP4K4 in immune cell activation and inflammatory responses extends its utility to immunological studies, including autoimmune and chronic inflammatory disease models. This high-quality inhibitor enables researchers to precisely dissect the multifaceted biological functions of MAP4K4 across various disease contexts.

Properties

IUPAC Name

2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrF3N2O2S/c22-14-8-6-12(7-9-14)17-10-16(21(23,24)25)15(11-26)19(27-17)30-18(20(28)29)13-4-2-1-3-5-13/h1-10,18H,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMBEHFXPLFIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=C(C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Dihydropyridine Cyclization

A modified Hantzsch synthesis may assemble the pyridine ring. For example, a trifluoromethylated β-keto ester (e.g., ethyl 4,4,4-trifluoroacetoacetate) can condense with cyanoacetamide and 4-bromobenzaldehyde under acidic conditions to form a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine.

Representative Reaction Conditions:

ComponentReagent/ConditionRole
Trifluoromethyl β-keto esterEthyl 4,4,4-trifluoroacetoacetateCF₃ source
Aldehyde4-BromobenzaldehydeAryl substituent introduction
Cyanide sourceCyanoacetamideCN group introduction
CatalystAmmonium acetate (AcONH₄)Cyclization promoter
SolventEthanol/glacial acetic acid (3:1)Reaction medium
TemperatureReflux (78–85°C), 12–24 hCyclization

Post-cyclization, oxidation with MnO₂ or DDQ yields the fully aromatic pyridine.

Direct Functionalization via Cross-Coupling

The 4-trifluoromethyl and 6-(4-bromophenyl) groups may be introduced sequentially via Suzuki-Miyaura coupling. For instance, a halogenated pyridine intermediate (e.g., 6-chloro-3-cyano-4-trifluoromethylpyridine) can undergo palladium-catalyzed coupling with 4-bromophenylboronic acid.

Optimized Coupling Parameters:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 eq)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C, 8–12 h

  • Yield: ~70–85% (theoretical, based on analogous reactions)

Sulfanyl Bridge Installation: Thiol-Displacement Strategies

The sulfanyl linkage is typically formed via nucleophilic aromatic substitution (SNAr) or metal-mediated coupling.

SNAr with 2-Chloropyridine Intermediates

A 2-chloropyridine derivative reacts with a thiolate generated in situ from phenylacetic acid thioester (e.g., 2-phenylthioacetic acid).

Procedure:

  • Generate thiolate by deprotonating 2-phenylthioacetic acid with NaH in DMF.

  • Add 2-chloro-6-(4-bromophenyl)-3-cyano-4-trifluoromethylpyridine.

  • Stir at 60°C for 6 h.

Challenges:

  • Competing hydrolysis of the chloro group.

  • Steric hindrance from trifluoromethyl/cyano groups.

Mitigation:

  • Use polar aprotic solvents (DMF, DMSO) to stabilize thiolate.

  • Employ phase-transfer catalysts (e.g., TBAB) for biphasic systems.

Copper-Mediated C–S Coupling

A Ullmann-type coupling between 2-iodopyridine and phenylacetic acid thiol:

Conditions:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Cs₂CO₃ (2 eq)

  • Solvent: DMSO, 100°C, 24 h

  • Yield: ~50–65% (extrapolated from similar systems)

Phenylacetic Acid Derivative Preparation

The phenylacetic acid component is synthesized via:

  • Friedel-Crafts Acylation: Benzene reacts with chloroacetyl chloride in AlCl₃ to form α-chlorophenylacetic acid.

  • Thioesterification: Treat α-chlorophenylacetic acid with thiourea to yield thioacetic acid derivative.

Critical Step:

  • Purification via recrystallization (ethanol/water) to isolate the thioester.

Integrated Synthetic Route Proposal

Combining the above strategies, a plausible synthesis is:

Step 1: Synthesize 6-(4-bromophenyl)-3-cyano-4-trifluoromethylpyridin-2(1H)-one via Hantzsch cyclization.
Step 2: Convert to 2-chloropyridine using POCl₃.
Step 3: Prepare 2-phenylthioacetic acid via Friedel-Crafts/thioesterification.
Step 4: Couple via SNAr (DMF, NaH, 60°C).
Step 5: Hydrolyze thioester to carboxylic acid (NaOH, H₂O/EtOH).

Theoretical Yield: 40–55% overall (based on multi-step attrition).

Analytical and Purification Considerations

  • HPLC Purity: >95% achievable via reverse-phase chromatography (C18 column, MeCN/H₂O + 0.1% TFA).

  • Crystallization: Ethyl acetate/n-hexane recrystallization removes unreacted pyridine intermediates .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromophenyl and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers.

Scientific Research Applications

2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The cyano and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide
  • **2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

The compound 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid is a complex organic molecule notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H17BrF3N3OS
  • Molecular Weight : 472.32 g/mol
  • CAS Number : 625377-91-5

This compound features a pyridine ring with various substituents, including a bromophenyl group, a cyano group, and a trifluoromethyl group. These functional groups contribute to its unique chemical reactivity and potential biological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . The mechanism appears to involve the modulation of specific molecular targets associated with cancer cell proliferation and survival. For instance, it may inhibit certain kinases involved in signaling pathways that promote tumor growth.

Case Study :
In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. This effect is likely mediated through the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties , which could be beneficial in treating conditions characterized by excessive inflammation. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings :
A study conducted on animal models revealed that administration of the compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels, suggesting its potential use in inflammatory diseases.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could modulate the activity of receptors that play critical roles in cellular signaling pathways.
  • Oxidative Stress Induction : The presence of trifluoromethyl and cyano groups may enhance oxidative stress within cells, contributing to its anticancer effects.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameBiological ActivityMechanism
Compound AAnticancerEnzyme inhibition
Compound BAnti-inflammatoryCytokine modulation
This compoundAnticancer, Anti-inflammatoryEnzyme inhibition, Receptor modulation

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